2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Description

Chemical Identity and Nomenclature

This compound possesses well-defined chemical identifiers that establish its position within chemical databases and research literature. The compound carries the Chemical Abstracts Service number 89598-65-2, providing unambiguous identification across scientific publications and commercial sources. Alternative nomenclature includes 2,4-dimethyloxazole-5-carbohydrazide and dimethyl-1,3-oxazole-5-carbohydrazide, reflecting variations in systematic naming conventions. The International Union of Pure and Applied Chemistry name for this compound is precisely designated as this compound, following standard heterocyclic nomenclature principles. Additional chemical identifiers include the PubChem Compound Identifier 45122691 and the Molecular Design Limited number MFCD12827519, which facilitate database searches and chemical inventory management.

The compound's systematic nomenclature reflects its structural components, with the "2,4-dimethyl" designation indicating methyl substituents at positions 2 and 4 of the oxazole ring, while "5-carbohydrazide" specifies the hydrazide functional group attached at position 5. This naming convention follows established protocols for oxazole chemistry, where position numbering begins with oxygen as position 1 and nitrogen as position 3. The International Chemical Identifier Key IYKYFKMTXFBYAF-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database management systems. These multiple identification systems ensure accurate communication across diverse research communities and commercial applications.

Structural Features and Molecular Architecture

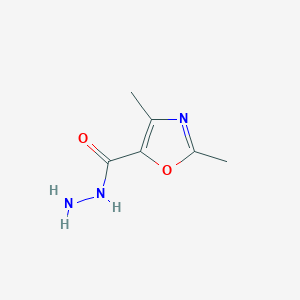

The molecular structure of this compound exhibits characteristic features of both oxazole heterocycles and hydrazide functional groups. The compound possesses the molecular formula C6H9N3O2 with a molecular weight of 155.15 grams per mole, representing a compact yet functionally diverse structure. The core oxazole ring system features a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3, with carbon atoms occupying the remaining positions. This arrangement creates a π-electron-excessive heterocycle where the electronegativity of the nitrogen atom influences electron distribution, making position 2 partially electropositive and susceptible to nucleophilic attack.

The structural architecture incorporates two methyl groups positioned at carbons 2 and 4 of the oxazole ring, creating a substitution pattern that influences both electronic properties and steric interactions. The carbohydrazide functional group at position 5 introduces additional nitrogen atoms and a carbonyl functionality, creating opportunities for hydrogen bonding and metal coordination. The Simplified Molecular Input Line Entry System notation CC1=C(OC(=N1)C)C(=O)NN concisely represents the complete molecular connectivity. This structural arrangement positions the compound within the broader category of azomethine-containing compounds, where the hydrazide group provides the characteristic –NH–N=CH– functionality when reacted with carbonyl compounds.

Historical Context in Heterocyclic Chemistry Research

The development of oxazole chemistry traces its origins to the late 19th century, with the first recorded oxazole synthesis occurring in the 1800s. The chemistry of this heterocyclic system expanded significantly during World War II as part of penicillin research efforts, as scientists initially believed penicillin contained an oxazole core structure. The systematic study of oxazole derivatives gained momentum throughout the 20th century, with researchers recognizing the therapeutic potential of these five-membered heterocycles. During this period, various synthetic methodologies emerged, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and van Leusen synthesis, each contributing to the expanding arsenal of oxazole preparation methods.

The specific investigation of oxazole-carbohydrazide derivatives developed as part of broader research into hydrazide-hydrazone chemistry, which gained prominence due to their diverse pharmaceutical applications. Historical research revealed that hydrazide-hydrazone derivatives could serve as precursors for various heterocyclic scaffolds, including 1,3,4-oxadiazolines, azetidin-2-ones, coumarins, and 1,3-thiazolidin-4-ones. The recognition that widely used chemotherapeutic agents such as nitrofurazone, furazolidone, and nitrofurantoin contain hydrazide-hydrazone moieties further stimulated research interest in this compound class. Contemporary research has built upon these historical foundations, exploring the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities of hydrazide-hydrazone derivatives.

Position within Oxazole-Hydrazide Chemistry

This compound occupies a distinctive position within the broader landscape of oxazole-hydrazide chemistry, representing a convergence of two important pharmacophoric elements. The compound belongs to the class of heterocyclic organic molecules that attract medicinal chemistry attention due to their azomethine group functionality connected with carbonyl groups, which enables diverse pharmaceutical applications and heterocyclic scaffold synthesis. Within oxazole chemistry, this compound exemplifies the electron-rich character of position 5, which preferentially undergoes electrophilic substitution reactions due to the π-electron-excessive nature of the oxazole ring. The presence of the carbohydrazide group at this position creates opportunities for further chemical elaboration through condensation reactions with various carbonyl compounds.

The compound's structural features align with established structure-activity relationships in oxazole chemistry, where substitution patterns significantly influence biological activity. Research has demonstrated that oxazole derivatives exhibit various pharmacological activities including analgesic, antimicrobial, anticonvulsant, anti-inflammatory, antidepressant, antidiabetic, and antiobesity properties, with activity profiles dependent on specific substituent patterns. The combination of methyl groups at positions 2 and 4 with the carbohydrazide functionality at position 5 creates a unique electronic and steric environment that may influence both chemical reactivity and biological activity. This positioning within oxazole-hydrazide chemistry makes the compound particularly valuable for medicinal chemistry investigations focused on developing new therapeutic agents.

Academic Research Significance

The academic research significance of this compound stems from its potential contributions to multiple areas of chemical and biological research. Current investigations have revealed promising biological activities, including inhibition of phosphodiesterase 5, which increases cyclic guanosine monophosphate levels and suggests potential therapeutic applications for erectile dysfunction and pulmonary hypertension. Research has also demonstrated the compound's leishmanicidal activity against Leishmania donovani with low inhibitory concentration values, indicating potential for anti-leishmanial drug development. Additionally, studies have shown strong inhibitory effects against both cyclooxygenase-1 and cyclooxygenase-2 enzymes, emphasizing the compound's anti-inflammatory properties.

| Research Area | Findings | Reference |

|---|---|---|

| Phosphodiesterase 5 Inhibition | Significant increases in cyclic guanosine monophosphate levels | |

| Leishmanicidal Activity | Potent activity against Leishmania donovani with low inhibitory concentrations | |

| Cyclooxygenase Inhibition | Strong inhibitory effects on both cyclooxygenase-1 and cyclooxygenase-2 |

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKYFKMTXFBYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669368 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-65-2 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O2. Its structure features a five-membered ring containing nitrogen and oxygen atoms, along with a carboxamide functional group that enhances its reactivity and solubility. The presence of this group allows for effective hydrogen bonding, which is crucial for interactions with biological targets.

Target of Action

The primary biological target of this compound is phosphodiesterase 5 (PDE5), an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP).

Mode of Action

By inhibiting PDE5, this compound increases cGMP levels, which may have therapeutic implications for conditions such as erectile dysfunction and pulmonary hypertension. Additionally, it has shown potential in inhibiting proteasome activity in Leishmania donovani, suggesting applications in treating leishmaniasis.

Biological Activities

The biological activities associated with this compound include:

- Inhibition of PDE5 : Significant increases in cGMP levels have been observed in cellular assays, indicating potential use in treating erectile dysfunction.

- Leishmanicidal Activity : The compound exhibits potent leishmanicidal activity with low IC50 values against Leishmania donovani, making it a candidate for anti-leishmanial drug development.

- Cyclooxygenase Inhibition : In vitro studies indicate strong inhibitory effects on both COX-1 and COX-2 enzymes, emphasizing its anti-inflammatory properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

| Study Focus | Findings |

|---|---|

| PDE5 Inhibition | Demonstrated effective inhibition of PDE5 with significant increases in cGMP levels. |

| Leishmanicidal Activity | Exhibited potent activity against Leishmania donovani with low IC50 values. |

| Cyclooxygenase Inhibition | Strong inhibitory effects on COX-1 and COX-2 enzymes were observed. |

Specific Research Highlights

- Inhibition of PDE5 : A study demonstrated that the compound effectively inhibits PDE5, leading to increased cGMP levels in cellular assays. This mechanism underlies its potential use in treating erectile dysfunction.

- Leishmanicidal Activity : Research indicated that this compound exhibits potent leishmanicidal activity with low IC50 values against Leishmania donovani, suggesting further exploration for anti-leishmanial drugs.

- Cyclooxygenase Inhibition : In vitro studies using COX inhibition assay kits revealed strong inhibitory effects on both COX-1 and COX-2 enzymes, emphasizing its anti-inflammatory properties.

Comparison with Similar Compounds

Key Differences :

- Oxazole vs. Isoxazole : The 1,3-oxazole (oxygen at position 1, nitrogen at 3) in the target compound contrasts with 1,2-oxazole (isoxazole; oxygen at 1, nitrogen at 2) in and . Isoxazoles exhibit distinct electronic properties, influencing their reactivity in cyclization reactions .

- The dichlorophenyl substituent enhances lipophilicity and bioactivity .

Comparison with Other Carbohyrazides

- 5-Methylisoxazole-3-carbohydrazide: Prepared via hydrazinolysis of methyl 5-methylisoxazole-3-carboxylate. Used to synthesize triazol-3-thiols via cyclization with arylisothiocyanates (e.g., Scheme 1 in ) .

- Pyrazole-5-carbohydrazides : Synthesized by reacting pyrazole esters with hydrazine. The dichlorophenyl derivative () is tailored for anticancer or antimicrobial applications due to halogen substituents .

- N'-Substituted Oxazole Carbohyrazides: Modified with benzyl or aryl groups () to enhance bioavailability. For example, the 4-(dimethylamino)benzyl group improves solubility in polar solvents .

Reactivity in Heterocycle Formation

Notable Trends:

- Oxazole carbohydrazides favor cyclization to 1,3,4-oxadiazoles under oxidative conditions (e.g., with chloramine-T) .

- Isoxazole derivatives () exhibit faster cyclization kinetics due to the electron-withdrawing oxygen atom at position 1 .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |

|---|---|---|---|

| This compound | 183.19 | Moderate in DMSO | 1.2 |

| 5-Methylisoxazole-3-carbohydrazide | 155.15 | High in MeOH | 0.8 |

| 3-(2,4-Dichlorophenyl)-1H-pyrazole-5-carbohydrazide | 312.16 | Low in H₂O | 3.5 |

Preparation Methods

Cyclization-Based Synthesis of the Oxazole Core

Starting Materials and Reaction Conditions

- Precursors: α-Amino acids, β-keto esters, or α-amino ketones are commonly used as starting materials.

- Cyclization Agents: Copper(II) nitrate and iodine have been employed to facilitate cyclization in the presence of arylacetylenes, leading to oxazole ring formation.

- Catalysts: Palladium-catalyzed reactions with task-specific phosphine ligands improve regioselectivity and yield.

- Temperature: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability.

This approach is supported by the synthesis of related oxazole carboxylic acids such as 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, which shares structural similarity and synthetic methodology with 2,4-dimethyl oxazole derivatives.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | α-Amino acid + arylacetylene + Cu(NO3)2 + I2 | Formation of α-iodo intermediate |

| 2 | Kornblum oxidation | Conversion to phenylglyoxal intermediate |

| 3 | Condensation to imine | Precursor to oxazole ring |

| 4 | Decarboxylation/annulation/oxidation | Formation of substituted oxazole ring |

Introduction of the Carbohydrazide Group

After oxazole ring formation, the carbohydrazide group (-CONHNH2) is introduced typically via:

- Hydrazinolysis of ester or acid chloride derivatives: Conversion of 5-carboxylic acid or ester substituents on the oxazole ring to carbohydrazides by reaction with hydrazine hydrate under reflux conditions.

- Direct condensation: In some cases, hydrazides are synthesized by direct condensation of carboxylic acid derivatives with hydrazine under dehydrating conditions.

This step requires careful control of reaction time and temperature to avoid side reactions and degradation of the heterocyclic ring.

Alternative Synthetic Routes and Functionalization Strategies

Recent advances include:

- Halogen dance isomerization: This method allows regioselective halogenation (e.g., bromination, iodination) of oxazole rings, which can then be used as handles for carbohydrazide introduction via nucleophilic substitution or cross-coupling reactions.

- Cross-coupling reactions: Palladium-catalyzed coupling of halogenated oxazoles with hydrazide-containing nucleophiles under mild conditions provides access to 2,4-disubstituted oxazoles with carbohydrazide functionality, yielding 67–80% of the target compounds.

Industrial and Scalable Synthesis Considerations

- Continuous flow reactors and optimized purification techniques such as recrystallization and chromatography are employed to enhance yield and purity on an industrial scale.

- Use of anhydrous conditions and temperature control (80–100°C) during cyclization and hydrazinolysis steps minimize side reactions.

- Purity assessment is conducted via melting point analysis, HPLC, NMR, and mass spectrometry to ensure >99% purity.

Data Table: Summary of Preparation Methods

Analytical Techniques for Characterization

- Melting Point: Typical melting range for related oxazole carboxylic acids is 232–233°C.

- HPLC: Reverse-phase C18 columns with UV detection at 210–260 nm for purity quantification.

- NMR Spectroscopy: ^1H and ^13C NMR confirm the oxazole ring and carbohydrazide moiety.

- Mass Spectrometry: ESI-MS detects molecular ion peaks consistent with molecular weight (~141 g/mol for related oxazole carboxylic acids).

- IR Spectroscopy: Characteristic peaks include C=O stretching (~1700 cm^-1) and N-H stretching from carbohydrazide.

Research Findings and Optimization Notes

- Reagent purity and anhydrous conditions significantly improve yield and reduce by-products.

- Temperature control during cyclization and hydrazinolysis steps is critical to maintain ring integrity.

- Use of palladium catalysis in cross-coupling enhances regioselectivity and functional group tolerance.

- Post-synthesis purification through recrystallization or chromatography ensures high purity suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.